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molecular formula C13H16BF3O2 B1302314 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane CAS No. 214360-65-3

4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Cat. No. B1302314
M. Wt: 272.07 g/mol
InChI Key: GCQADNWXVSTJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09219237B1

Procedure details

4-bromobenzotrifluoride (4.8 g, 21.3 mmol) was placed in a reaction flask. To ensure a nitrogen atmosphere in the reaction flask, the gas in the reaction flask was drawn out and the reaction flask was refilled with nitrogen gas in a rapid manner three times. To the reaction flask, 50 ml of anhydrous diethylether was added, and then 10 ml of n-butyllithium solution (25.6 mmol, 2.5 M in n-hexane) was slowly added at −78° C. to obtain a mixture. In the meanwhile, the color of the mixture changed from transparent to cloudy green. The mixture was kept at −78° C. and continuously stirred for 60 minutes. Next, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5.2 ml, 25.6 mmol) was slowly added to the mixture at −78° C., and then the temperature was slowly raised to and kept at 20° C. for 12 hours for reaction. The color of the mixture in the reaction flask changed from cloudy green to cloudy white. Deionized water was slowly added to the mixture to terminate the reaction in the reaction flask. The solvents in the mixture were drawn out of the reaction flask, and the residue in the reaction flask was washed several times with ethyl acetate and with a saturated sodium chloride solution to collect an organic layer, followed by dehydration of the organic layer using sodium sulfate (Na2SO4) to thereby obtain a crude product. The crude product was recrystallized in a mixed solvent having dichloromethane and n-hexane (dichloromethane:n-hexane=1:1) at 20° C., thereby obtaining white crystals (4.27 g, 73% yield).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
5.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
73%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.C(OCC)C.C([Li])CCC.C(O[B:26]1[O:30][C:29]([CH3:32])([CH3:31])[C:28]([CH3:34])([CH3:33])[O:27]1)(C)C>O>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([B:26]2[O:30][C:29]([CH3:32])([CH3:31])[C:28]([CH3:34])([CH3:33])[O:27]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
continuously stirred for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction flask was refilled with nitrogen gas in a rapid manner three times
CUSTOM
Type
CUSTOM
Details
to obtain a mixture
CUSTOM
Type
CUSTOM
Details
was kept at −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was slowly raised to and
CUSTOM
Type
CUSTOM
Details
kept at 20° C. for 12 hours for reaction
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction in the reaction flask
WASH
Type
WASH
Details
the residue in the reaction flask was washed several times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
with a saturated sodium chloride solution to collect an organic layer
CUSTOM
Type
CUSTOM
Details
to thereby obtain a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized in a mixed solvent
CUSTOM
Type
CUSTOM
Details
at 20° C.

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.27 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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